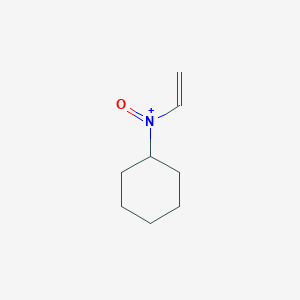
Cyclohexyl(ethenyl)oxoammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(ethenyl)oxoammonium is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclohexyl group, an ethenyl group, and an oxoammonium ion, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(ethenyl)oxoammonium can be synthesized through several methods. One common approach involves the oxidation of cyclohexylamine using an oxoammonium salt. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity . Another method involves the reaction of cyclohexene with an oxoammonium ion under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient conversion rates and high product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(ethenyl)oxoammonium undergoes various chemical reactions, including:
Oxidation: It can oxidize primary and secondary alcohols to their corresponding carbonyl compounds.
Reduction: Under specific conditions, it can be reduced to its corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the oxoammonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound include ketones, aldehydes, and substituted cyclohexyl derivatives .
Applications De Recherche Scientifique
Cyclohexyl(ethenyl)oxoammonium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclohexyl(ethenyl)oxoammonium involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. This process is facilitated by the oxoammonium ion, which acts as an oxidizing agent . The molecular targets and pathways involved include the oxidation of alcohols to carbonyl compounds and the formation of Schiff bases .
Comparaison Avec Des Composés Similaires
Cyclohexyl(ethenyl)oxoammonium can be compared to other oxoammonium compounds such as:
Cyclohexylamine: Similar in structure but lacks the oxoammonium ion, making it less reactive in oxidation reactions.
Cyclohexanone: A product of the oxidation of cyclohexylamine, it is structurally similar but serves a different role in chemical reactions.
This compound stands out due to its unique combination of a cyclohexyl group, an ethenyl group, and an oxoammonium ion, which imparts distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
114523-24-9 |
|---|---|
Formule moléculaire |
C8H14NO+ |
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
cyclohexyl-ethenyl-oxoazanium |
InChI |
InChI=1S/C8H14NO/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2/q+1 |
Clé InChI |
NDTJJQMALIZEHQ-UHFFFAOYSA-N |
SMILES canonique |
C=C[N+](=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


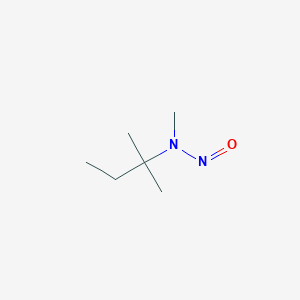
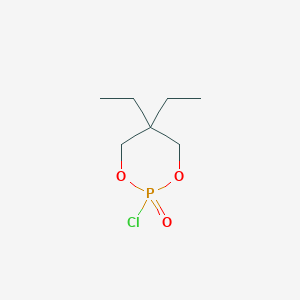
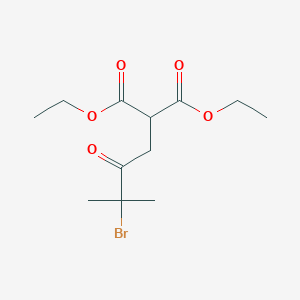
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
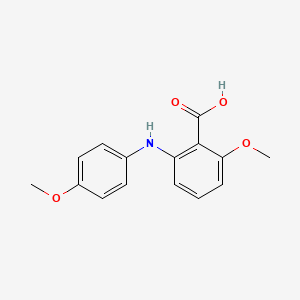
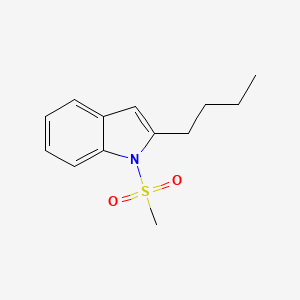
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
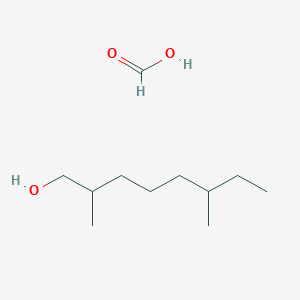
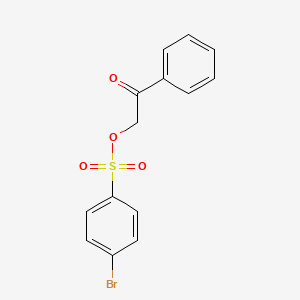

![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
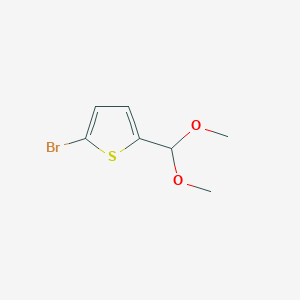
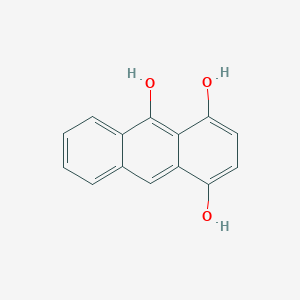
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
